An In-Depth Technical Guide to Pirisudanol Dimaleate: Chemical Structure and Properties
An In-Depth Technical Guide to Pirisudanol Dimaleate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirisudanol dimaleate is a nootropic agent that has been investigated for its potential cognitive-enhancing effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of neuropharmacological agents. While extensive experimental data on Pirisudanol dimaleate is not widely available in publicly accessible literature, this guide consolidates the existing knowledge and outlines standard methodologies for its further investigation.
Chemical Identity and Structure
Pirisudanol dimaleate is the dimaleate salt of Pirisudanol. Pirisudanol itself is an ester of pyridoxine (a form of vitamin B6) and deanol (dimethylaminoethanol). The salt formation with maleic acid is intended to improve the compound's stability and bioavailability.
Chemical Structure:
The chemical structure of the parent compound, Pirisudanol, consists of a pyridoxine moiety linked to a deanol succinate ester. In Pirisudanol dimaleate, two molecules of maleic acid form a salt with the basic nitrogen atoms of the Pirisudanol molecule.
IUPAC Name: bis((Z)-but-2-enedioic acid);1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl] butanedioate[1]
Synonyms: Pyrisuccideanol dimaleate, Stivane, Mentis, Nadex[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂N₂O₁₄ | PubChem[1] |
| Molecular Weight | 572.5 g/mol | PubChem[1] |
| Hydrogen Bond Donor Count | 6 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 16 | PubChem[1] |
| Rotatable Bond Count | 15 | PubChem |
| Topological Polar Surface Area | 258 Ų | PubChem[1] |
| Heavy Atom Count | 40 | PubChem |
Note: The above data are computationally generated and should be confirmed by experimental analysis.
Synthesis
A detailed experimental protocol for the synthesis of Pirisudanol dimaleate is not explicitly described in readily accessible scientific literature. However, the synthesis of the parent compound, Pirisudanol, has been outlined. The formation of the dimaleate salt would typically involve reacting the free base of Pirisudanol with two equivalents of maleic acid in a suitable solvent, followed by crystallization.
Logical Workflow for Pirisudanol Synthesis
The synthesis of Pirisudanol can be logically divided into two main branches that converge, followed by a deprotection step.
Caption: Logical workflow for the synthesis of Pirisudanol.
Mechanism of Action
The precise mechanism of action of Pirisudanol dimaleate has not been fully elucidated, but it is believed to be multifaceted, primarily affecting neurotransmitter systems and exhibiting neuroprotective properties.
Modulation of Neurotransmitter Systems
Pirisudanol dimaleate is thought to enhance cognitive function by modulating the levels of key neurotransmitters, particularly acetylcholine and dopamine. These neurotransmitters are crucial for learning, memory, and attention. The proposed mechanism involves either increased synthesis, enhanced release, or inhibition of reuptake of these neurotransmitters in the synapse.
Antioxidant Properties
Oxidative stress is implicated in age-related cognitive decline and neurodegenerative diseases. Pirisudanol dimaleate is reported to possess antioxidant properties, which may contribute to its neuroprotective effects by neutralizing reactive oxygen species and reducing oxidative damage to neurons.
Proposed Signaling Pathways
The following diagram illustrates the hypothesized signaling pathways influenced by Pirisudanol dimaleate, leading to its cognitive-enhancing effects.
Caption: Hypothesized signaling pathways of Pirisudanol dimaleate.
Experimental Protocols
Detailed experimental protocols for the characterization and evaluation of Pirisudanol dimaleate are not widely published. The following sections outline standard methodologies that would be appropriate for a thorough investigation of this compound.
Physicochemical Characterization
| Parameter | Methodology |
| Melting Point | Differential Scanning Calorimetry (DSC) or conventional melting point apparatus. |
| Solubility | Equilibrium solubility method in various solvents (e.g., water, ethanol, DMSO) at controlled temperature, followed by quantification using HPLC-UV. |
| pKa | Potentiometric titration or UV-spectrophotometric methods. |
| Spectral Analysis | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for structural confirmation and purity assessment. |
Pharmacological Evaluation
| Assay | Methodology |
| Receptor/Transporter Binding | Radioligand binding assays using cell membranes expressing target receptors (e.g., muscarinic acetylcholine receptors) or transporters (e.g., dopamine transporter) to determine binding affinity (Ki). |
| Enzyme Inhibition | Assays to measure the inhibition of enzymes involved in neurotransmitter metabolism (e.g., acetylcholinesterase). |
| Antioxidant Capacity | In vitro assays such as the Oxygen Radical Absorbance Capacity (ORAC) or DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to quantify antioxidant activity. |
In Vivo Evaluation
| Animal Model | Methodology |
| Cognitive Enhancement | Behavioral tests in rodents, such as the Morris water maze, passive avoidance test, or novel object recognition test, to assess learning and memory. |
| Neuroprotection | Models of neurodegeneration (e.g., scopolamine-induced amnesia) to evaluate the compound's ability to protect against neuronal damage and cognitive deficits. |
Conclusion
Pirisudanol dimaleate is a nootropic agent with a plausible, albeit not fully characterized, mechanism of action involving the modulation of key neurotransmitter systems and antioxidant effects. This technical guide provides a summary of the available information and outlines a roadmap for further research. A thorough experimental characterization of its physicochemical properties and pharmacological activity is necessary to fully understand its therapeutic potential. The provided logical workflows and hypothesized signaling pathways offer a framework for future investigations into this and similar cognitive-enhancing compounds.
